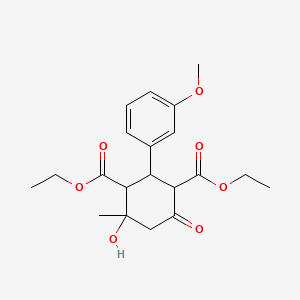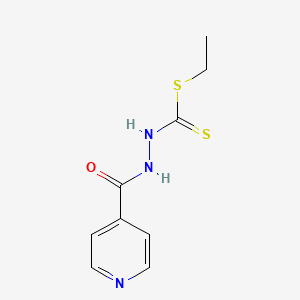![molecular formula C19H23BrN2O3S B5199129 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide CAS No. 5131-73-7](/img/structure/B5199129.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide, commonly known as BIS-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BIS-1 belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target and activate androgen receptors in the body.
Mecanismo De Acción
BIS-1 selectively targets and activates androgen receptors in the body, which are proteins that bind to androgens such as testosterone and dihydrotestosterone. By activating androgen receptors, BIS-1 can stimulate the growth of muscle and bone tissue, as well as inhibit the growth of certain types of cancer cells that are dependent on androgens for their growth.
Biochemical and Physiological Effects:
Studies have shown that BIS-1 can increase bone density and muscle mass in animal models of osteoporosis and muscle wasting. In addition, BIS-1 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of BIS-1 in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BIS-1 in lab experiments is its selectivity for androgen receptors, which allows for targeted activation of these receptors without affecting other hormone pathways. However, one limitation of using BIS-1 is its potential for off-target effects, which could lead to unintended physiological effects.
Direcciones Futuras
Future research on BIS-1 could focus on its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology. In oncology, further studies could investigate the efficacy of BIS-1 in combination with other cancer treatments. In neurology, future research could explore the potential of BIS-1 to prevent or delay the onset of Alzheimer's disease. In endocrinology, future studies could investigate the long-term effects of BIS-1 on bone density and muscle mass in humans.
Métodos De Síntesis
The synthesis of BIS-1 involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine to yield N~1~-isopropyl-4-bromobenzenesulfonamide. This intermediate is then reacted with 2-phenylethylamine to form N~1~-isopropyl-N~2~-(2-phenylethyl)benzenesulfonamide. Finally, the addition of glycine methyl ester hydrochloride and triethylamine results in the formation of BIS-1.
Aplicaciones Científicas De Investigación
BIS-1 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology. In oncology, BIS-1 has been shown to inhibit the growth of prostate cancer cells by selectively targeting androgen receptors. In neurology, BIS-1 has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease. In endocrinology, BIS-1 has been studied for its ability to increase bone density and muscle mass in animal models of osteoporosis and muscle wasting.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-15(2)21-19(23)14-22(13-12-16-6-4-3-5-7-16)26(24,25)18-10-8-17(20)9-11-18/h3-11,15H,12-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMUBGJYCACCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387468 |
Source


|
| Record name | N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-propan-2-ylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5131-73-7 |
Source


|
| Record name | N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-propan-2-ylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-chlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5199046.png)
![1,3-benzodioxol-5-yl{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B5199051.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4-dimethoxybenzamide](/img/structure/B5199053.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199060.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5199065.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5199085.png)


![3-[(3-hydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5199106.png)
![6-chloro-3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B5199108.png)
![6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5199112.png)
![N,N-dibutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5199113.png)

